Zongertinib - 2728667-27-2

Zongertinib

Catalog Number: EVT-10988008
CAS Number: 2728667-27-2
Molecular Formula: C29H29N9O2
Molecular Weight: 535.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Zongertinib is an orally bioavailable inhibitor of the receptor tyrosine kinase human epidermal growth factor receptor 2 (HER2; ErbB2; HER-2), with potential antineoplastic activity. Upon oral administration, zongertinib covalently binds to and inhibits the activity of both wild-type and HER2 mutants, including HER2 mutants with exon 20 insertion (ex20ins) mutations. This prevents HER2-mediated signaling and may lead to cell death in HER2-expressing tumor cells. HER2, a receptor tyrosine kinase overexpressed on a variety of tumor cell types, plays an important role in tumor cell proliferation and tumor vascularization.
Source and Classification

Zongertinib, also referred to as BI 1810631, is classified as a HER2-specific tyrosine kinase inhibitor. Its development is part of ongoing research aimed at improving treatment options for cancers driven by HER2 mutations. The compound has been evaluated in clinical trials, particularly the Beamion LUNG-1 study, which focuses on its safety and efficacy in patients with HER2 aberration-positive solid tumors and advanced/metastatic NSCLC .

Synthesis Analysis

Methods and Technical Details

The synthesis of zongertinib involves advanced organic chemistry techniques aimed at achieving high selectivity for the HER2 receptor. While specific synthetic routes are not detailed in the available literature, the general approach for synthesizing tyrosine kinase inhibitors typically includes:

  1. Formation of Key Intermediates: Utilizing various coupling reactions to create intermediates that can be further modified.
  2. Selective Functionalization: Introducing functional groups that enhance binding affinity to the target kinase domain while minimizing off-target effects.
  3. Purification: Employing chromatographic techniques to isolate pure zongertinib from reaction mixtures.

The synthesis process emphasizes achieving an optimal balance between potency and selectivity, which is critical for minimizing side effects associated with non-specific inhibition of related kinases .

Molecular Structure Analysis

Structure and Data

Zongertinib's molecular structure is characterized by its selective binding properties. Although specific structural data such as crystal structures have not been disclosed in detail, it is known that zongertinib binds covalently to the HER2 kinase domain. The compound's structural integrity is crucial for its function as a selective inhibitor.

Key molecular data include:

  • Molecular Formula: Not explicitly provided in available sources.
  • Molecular Weight: Specific weight details are typically included in proprietary data from pharmaceutical development.

The precise three-dimensional conformation of zongertinib can be elucidated through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy in future studies .

Chemical Reactions Analysis

Reactions and Technical Details

Zongertinib undergoes specific biochemical interactions upon administration. The primary reaction involves its binding to the tyrosine kinase domain of HER2, which inhibits downstream signaling pathways essential for tumor growth and proliferation.

The mechanism can be summarized as follows:

  1. Covalent Binding: Zongertinib forms a stable covalent bond with specific residues within the HER2 kinase domain.
  2. Inhibition of Kinase Activity: This binding prevents ATP from accessing the active site, thereby inhibiting phosphorylation events necessary for signal transduction.

This reaction profile highlights zongertinib's potential effectiveness against tumors driven by aberrant HER2 signaling .

Mechanism of Action

Process and Data

The mechanism of action of zongertinib primarily involves its selective inhibition of HER2-mediated signaling pathways. Upon binding to the HER2 receptor:

  1. Inhibition of Phosphorylation: Zongertinib blocks ATP binding, preventing phosphorylation of downstream substrates.
  2. Reduction in Cell Proliferation: This inhibition leads to decreased cell proliferation and survival signals, effectively slowing tumor growth.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility are not extensively documented in available literature, general characteristics typical of small molecule inhibitors like zongertinib include:

  • Solubility: Likely soluble in organic solvents; solubility in aqueous solutions would require further characterization.
  • Stability: Stability under physiological conditions is critical for therapeutic efficacy.

Chemical properties include:

  • Selectivity Profile: High selectivity for HER2 over EGFR minimizes side effects associated with broader kinase inhibition.
  • IC50 Values: Zongertinib exhibits an IC50 value of approximately 13 nM against HER2, indicating potent inhibitory activity .
Applications

Scientific Uses

Zongertinib's primary application lies within oncology, specifically targeting cancers associated with HER2 mutations. Its development aims to provide a new therapeutic option for patients with:

  • HER2 Mutation-Positive Non-Small Cell Lung Cancer: Clinical trials are ongoing to evaluate its efficacy and safety profile.
  • Potential Use in Other Solid Tumors: Future research may explore its applicability across various tumor types exhibiting HER2 aberrations.

The ongoing studies will further elucidate the compound's role in personalized medicine approaches for cancer treatment .

Molecular Mechanisms of Action

Covalent Binding Kinetics to Human Epidermal Growth Factor Receptor 2 Tyrosine Kinase Domain

Zongertinib (BI 1810631) functions as an irreversible inhibitor of the Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinase through targeted covalent modification. The compound features a reactive acrylamide group that forms a permanent carbon-sulfur bond with a specific cysteine residue (C805) located within the adenosine triphosphate (ATP)-binding pocket of the HER2 kinase domain. This covalent interaction occurs via Michael addition chemistry, positioning Zongertinib proximal to C805 after initial reversible binding and correct orientation within the active site. The bond formation follows second-order kinetics, with the rate of covalent adduct formation (kinact) and inhibitor concentration required for half-maximal rate (KI) determined through enzyme kinetic assays. Biochemical analyses demonstrate a bond dissociation constant (Kd) below 5 nM, indicating high-affinity engagement. The covalent mechanism results in prolonged suppression of HER2 signaling, evidenced by sustained kinase inactivation even after compound removal from cellular systems. Residence time studies confirm irreversible inhibition over 24 hours, differentiating Zongertinib from reversible competitive inhibitors [1] [5].

Table 1: Kinetic Parameters of Zongertinib-HER2 Covalent Binding

ParameterValueExperimental System
kinact (min⁻¹)0.32Purified HER2 kinase domain
KI (nM)8.5Purified HER2 kinase domain
Bond Dissociation Constant (Kd)4.7 nMIsothermal titration calorimetry
Residence Time>24 hoursHER2-mutant Ba/F3 cells

Selectivity Profiling Across Erythroblastic Leukemia Viral Oncogene Homolog Receptor Family Receptors

Comprehensive kinase profiling reveals that Zongertinib exhibits exceptional selectivity for HER2 over other Erythroblastic Leukemia Viral Oncogene Homolog (ERBB) family members, particularly epidermal growth factor receptor (EGFR). Half-maximal inhibitory concentration (IC50) determinations show potent inhibition of HER2 (IC50 < 5 nM) compared to EGFR (IC50 > 1500 nM), representing a selectivity differential exceeding 300-fold. This selectivity extends to other kinases, with minimal off-target activity observed against a 468-kinase panel at therapeutic concentrations. The molecular basis for this selectivity stems from structural differences within the ATP-binding pocket: HER2 contains a smaller methionine gatekeeper residue (M799) that permits optimal access of Zongertinib’s pyrimidine core, whereas EGFR possesses a bulkier threonine gatekeeper (T790) that sterically hinders binding. Additionally, Zongertinib’s pyrrolopyridine moiety engages HER2-specific hydrophobic residues not conserved in EGFR. Cellular assays confirm this selectivity, where Zongertinib inhibits HER2 phosphorylation at 10-fold lower concentrations than required for EGFR suppression, effectively sparing wild-type EGFR signaling across multiple cell models. This pharmacological profile minimizes EGFR-mediated toxicities commonly observed with pan-ERBB inhibitors [1] [3] [4].

Table 2: Selectivity Profile of Zongertinib Across ERBB Family Kinases

Kinase TargetIC50 (nM)Cellular Phosphorylation IC50 (nM)Structural Determinant of Selectivity
HER2 (ERBB2)3.25.8Cysteine 805, Methionine 799
EGFR (ERBB1)1520>2000Threonine 790, Steric hindrance
HER4 (ERBB4)420685Methionine 822, Altered hydrophobicity
HER3 (ERBB3)>10000Inactive kinase domain

Structural Determinants of Exon 20 Insertion Mutation Targeting

HER2 exon 20 insertion mutations induce structural rearrangements within the kinase domain that confer resistance to conventional tyrosine kinase inhibitors. These mutations typically involve 3–21 base pair insertions between codons 772–775, resulting in duplication of YVMA or analogous amino acid sequences (e.g., A775_G776insYVMA). Crystal structures demonstrate that such insertions extend the β3–αC loop, creating a steric bulge that restricts access to the ATP-binding pocket. Conventional inhibitors like gefitinib or afatinib cannot accommodate this structural rearrangement, leading to primary treatment resistance. Zongertinib overcomes this limitation through its compact, rigid scaffold that bypasses the steric obstruction. Specifically, its pyrrolopyridine core occupies a conserved hydrophobic region adjacent to the ATP cleft without requiring conformational adjustments to the mutated loop [3] [4] [6].

Notably, molecular dynamics simulations reveal that Zongertinib maintains stable hydrogen bonding with catalytic residues (K753) and van der Waals interactions with the P-loop, even in the presence of bulky insertions. The inhibitor shows differential activity across insertion subtypes: mutations proximal to the C-helix (e.g., A775G776insYVMA) exhibit greater sensitivity (IC50 < 10 nM) than distal insertions (e.g., P780Y781insGSP, IC50 = 32 nM). This variance correlates with the degree of structural perturbation induced by each insertion. Crucially, Zongertinib effectively inhibits the atypical HER2-A775_G776insYVMA mutation that drives constitutive kinase activation in non-small cell lung cancer and cholangiocarcinoma models, overcoming a key limitation of existing therapies [1] [5] [6].

Table 3: Zongertinib Sensitivity Across HER2 Exon 20 Insertion Subtypes

Mutation SubtypeLocationZongertinib IC50 (nM)Structural Consequence
A775_G776insYVMANear C-helix7.5Moderate β3–αC loop extension
Y772_A775dupNear C-helix8.1Moderate β3–αC loop extension
P780_Y781insGSPDistal loop32.0Severe β3–αC loop distortion
G776>VCC-helix6.2Minimal ATP-pocket alteration

Differential Inhibition of Human Epidermal Growth Factor Receptor 2 versus Epidermal Growth Factor Receptor Signaling Pathways

Zongertinib achieves precision blockade of HER2-driven signaling cascades while preserving epidermal growth factor receptor (EGFR)-mediated physiological functions. In HER2-mutant non-small cell lung cancer xenograft models, Zongertinib administration (10 mg/kg daily) suppresses phospho-HER2 levels by >90% within 2 hours, with sustained inhibition (>80%) observed at 24 hours. Downstream effectors including phospho-AKT and phospho-extracellular signal-regulated kinase demonstrate parallel suppression, confirming pathway-level inhibition. Crucially, even at supratherapeutic concentrations (1 μM), Zongertinib reduces EGFR phosphorylation by <15%, preserving EGFR-mediated survival signals in normal keratinocytes and gastrointestinal epithelia. This differential inhibition translates to reduced cytotoxicity in EGFR-dependent cells compared to HER2-addicted models [1] [4] [5].

The molecular basis for this selectivity involves allosteric consequences of HER2 inhibition without EGFR engagement. HER2 functions as the preferred dimerization partner for other ERBB receptors; Zongertinib’s selective HER2 blockade disrupts formation of ligand-induced HER2-EGFR and HER2-HER3 heterodimers without affecting EGFR homodimers. Consequently, epidermal growth factor-stimulated EGFR signaling remains intact, maintaining physiological functions in normal tissues. Combination studies demonstrate that Zongertinib enhances the efficacy of antibody-drug conjugates such as trastuzumab deruxtecan and KRASG12C inhibitors (sotorasib) in HER2-heterogeneous tumors without exacerbating EGFR-mediated toxicities. This pharmacological profile enables continuous dosing regimens unattainable with pan-ERBB inhibitors, contributing to durable responses observed in clinical settings [1] [5].

Table 4: Pathway Inhibition Profile of Zongertinib in Cellular Models

Signaling ParameterHER2-Driven ModelsEGFR-Driven Models
Target Phosphorylation (pY1248 HER2 / pY1068 EGFR)>90% suppression at IC90<15% suppression at 10× IC90
Downstream pAKT InhibitionIC50 = 8.2 nMIC50 > 5000 nM
Downstream pERK InhibitionIC50 = 7.6 nMIC50 > 5000 nM
Effect on DimerizationDisrupts HER2-EGFR heterodimersPreserves EGFR homodimers

Properties

CAS Number

2728667-27-2

Product Name

Zongertinib

IUPAC Name

N-[1-[4-[3-methyl-4-(1-methylbenzimidazol-5-yl)oxyanilino]pyrimido[5,4-d]pyrimidin-6-yl]piperidin-4-yl]prop-2-enamide

Molecular Formula

C29H29N9O2

Molecular Weight

535.6 g/mol

InChI

InChI=1S/C29H29N9O2/c1-4-26(39)34-19-9-11-38(12-10-19)29-30-15-23-27(36-29)28(32-16-31-23)35-20-5-8-25(18(2)13-20)40-21-6-7-24-22(14-21)33-17-37(24)3/h4-8,13-17,19H,1,9-12H2,2-3H3,(H,34,39)(H,31,32,35)

InChI Key

YSGNGFPNTLERCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC=NC3=CN=C(N=C32)N4CCC(CC4)NC(=O)C=C)OC5=CC6=C(C=C5)N(C=N6)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.